![molecular formula C18H16N4O4S B10989954 ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10989954.png)
ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the benzofuran, pyrazole, and thiazole rings. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones . The thiazole ring can be synthesized through the cyclization of α-haloketones with thioureas .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a pyrazole moiety, and a benzofuran derivative. The synthesis typically involves multi-step reactions including carbonylation and cyclization processes. For example, the synthesis may start from ethyl thiazole derivatives followed by the introduction of the pyrazole and benzofuran components through coupling reactions.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole-containing compounds. Research indicates that derivatives similar to ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Against MCF-7 Cells : Compounds with similar structures have shown IC50 values as low as 0.39 μM against MCF-7 breast cancer cells, indicating potent activity .
Antimicrobial Activity
The compound's structural features may also contribute to antimicrobial properties. Studies have demonstrated that benzofuran and pyrazole derivatives can inhibit bacterial growth and have antifungal effects. For instance, compounds designed from similar scaffolds have been evaluated for their ability to inhibit DNA gyrase B, an important target in bacterial infections .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, some studies suggest that thiazole derivatives possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways .
Case Study 1: Anticancer Activity Evaluation
A study involving novel thiazole-pyridine hybrids demonstrated promising anticancer efficacy against several human cancer cell lines (e.g., PC3, MCF-7). One specific hybrid showed an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, derivatives similar to this compound were screened against various pathogens. The results indicated significant inhibition of bacterial growth, highlighting the potential for development into therapeutic agents .
Data Tables
Mechanism of Action
The mechanism of action of ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, pyrazole derivatives, and thiazole derivatives. Examples include:
- Ethyl 5-[(2,3-dihydro-1-benzofuran-5-ylsulfonyl)amino]-2-piperidinobenzoate
- Carbosulfan
Uniqueness
What sets ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate apart is its unique combination of three different heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one or two of these rings.
Biological Activity
Ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole moiety linked to a benzofuran-pyrazole scaffold. Its molecular formula is C18H19N3O4S with a molecular weight of approximately 373.43 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with the benzofuran-pyrazole unit. Methods may include cyclization reactions and the use of various coupling agents to achieve the desired molecular architecture.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzofuran and pyrazole moieties have shown broad-spectrum activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated through DPPH scavenging assays. Compounds featuring similar structural motifs reported scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging abilities . This suggests potential protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have indicated that related compounds exhibit substantial anti-inflammatory activity, demonstrated by human red blood cell (HRBC) membrane stabilization assays. Percentages of stabilization ranged from 86.70% to 99.25% for various derivatives . This suggests that the compound could be beneficial in treating inflammatory conditions.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Research indicates that compounds with similar structures can exhibit IC50 values ranging from moderate (around 86 µM) to potent (less than 30 µM), depending on their specific substituents and structural configurations .
The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets within cells, such as enzymes or receptors involved in inflammation or cancer progression. For instance, DNA gyrase inhibition has been noted in related pyrazole derivatives, which may contribute to their antimicrobial and anticancer properties .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | IC50/MIC Values |
---|---|---|
Ethyl 2-{...} | Antimicrobial | MIC: 2.50 - 20 µg/mL |
Compound A | Antioxidant | DPPH: ~90% |
Compound B | Anti-inflammatory | Stabilization: ~99% |
Compound C | Cytotoxicity | IC50: ~86 µM |
Properties
Molecular Formula |
C18H16N4O4S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-[[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16N4O4S/c1-2-25-17(24)14-9-27-18(19-14)20-16(23)13-8-12(21-22-13)10-3-4-15-11(7-10)5-6-26-15/h3-4,7-9H,2,5-6H2,1H3,(H,21,22)(H,19,20,23) |
InChI Key |
IHEXVRPFOYXTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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